molecular formula C19H16O4 B2594903 (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 859137-03-4

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No.: B2594903
CAS No.: 859137-03-4
M. Wt: 308.333
InChI Key: KQJZLJALIFJYAH-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzylidene group attached to a dihydrobenzofuran ring, with an isobutyrate ester functional group

Preparation Methods

The synthesis of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves the condensation of benzaldehyde with 3-oxo-2,3-dihydrobenzofuran in the presence of a base, followed by esterification with isobutyric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various chemical reactions, including:

Scientific Research Applications

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby affecting cellular functions. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction .

Comparison with Similar Compounds

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can be compared with other benzofuran derivatives and isobutyrate esters. Similar compounds include:

Properties

IUPAC Name

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(2)19(21)22-14-8-9-15-16(11-14)23-17(18(15)20)10-13-6-4-3-5-7-13/h3-12H,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJZLJALIFJYAH-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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